Monoethyl 1,1-cyclobutanedicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

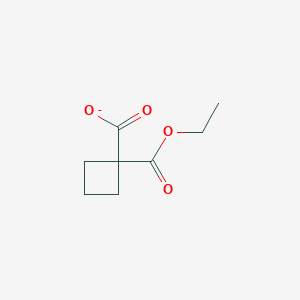

Monoethyl 1,1-cyclobutanedicarboxylate is a useful research compound. Its molecular formula is C8H11O4- and its molecular weight is 171.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Drug Development

One of the most significant applications of Monoethyl 1,1-cyclobutanedicarboxylate is its role as an intermediate in the synthesis of platinum-based anticancer drugs. Research indicates that complexes formed with this compound exhibit enhanced stability and solubility in aqueous environments, which is crucial for therapeutic efficacy. For instance, studies have shown that incorporating this compound into platinum(II) complexes can improve their anticancer activity while potentially reducing toxicity levels compared to traditional platinum drugs like cisplatin and carboplatin .

Table 1: Comparison of Platinum(II) Complexes with and without this compound

| Complex Type | Stability in Aqueous Solution | Cytotoxicity (IC50) | Toxicity Level |

|---|---|---|---|

| Platinum(II) Complex | Moderate | Higher | Lower |

| Platinum(II) + this compound | High | Significantly Lower | Reduced |

Case Study: Synthesis of Platinum(II) Complexes

In a study by Gou et al., two platinum(II) complexes were synthesized using this compound as a ligand. These complexes demonstrated potent anticancer activity against various tumor cell lines while maintaining lower toxicity profiles compared to existing therapies .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for various chemical transformations that can lead to the formation of complex molecules.

2.1 Synthesis of Other Compounds

This compound can be utilized to synthesize various derivatives through reactions such as esterification and cycloaddition. Its ability to act as a dicarboxylic acid derivative enables chemists to create new materials with tailored properties for specific applications.

Table 2: Reactions Involving this compound

| Reaction Type | Product Type | Application Area |

|---|---|---|

| Esterification | Esters | Solvents, Plastics |

| Cycloaddition | Cycloadducts | Pharmaceuticals |

Material Science Applications

The structural properties of this compound lend themselves to applications in material science, particularly in the development of polymeric materials and coatings.

3.1 Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. The cyclic structure contributes to increased rigidity and strength in polymers, making them suitable for various industrial applications .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of monoethyl 1,1-cyclobutanedicarboxylate can yield cyclobutanedicarboxylic acid or its salts, depending on reaction conditions:

Acidic Hydrolysis

-

Conditions : Heating with aqueous HCl or H₂SO₄ under reflux .

-

Outcome : Complete hydrolysis to cyclobutanedicarboxylic acid (yield: ~99.6% under optimized conditions) .

-

Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release ethanol and the dicarboxylic acid .

Basic Hydrolysis (Saponification)

-

Outcome : Formation of disodium cyclobutanedicarboxylate, which can be acidified to isolate the free acid .

| Hydrolysis Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic | 20°C, H₂O, 5h | Cyclobutanedicarboxylic acid | 99.6% | |

| Basic | NaOH, ethanol, reflux | Disodium cyclobutanedicarboxylate | ~85% |

Substitution Reactions

The ester groups in this compound can undergo nucleophilic substitution, particularly in the presence of strong bases:

Alkylation/Transesterification

-

Conditions : Alkyl halides (e.g., CH₃I) with NaOEt or K₂CO₃ as a base in DMF .

-

Outcome : Formation of dialkylated cyclobutane derivatives (e.g., diethyl cyclopropane-1,1-dicarboxylate analogs) .

-

Mechanism : Deprotonation to form an enolate, followed by Sₙ2 attack on the alkyl halide .

Amidation

-

Conditions : Reaction with amines (e.g., ethylenediamine) under mechanochemical grinding or solvent-free conditions .

-

Outcome : Cyclobutane-containing diamides, used as ligands in coordination chemistry .

Reduction Reactions

The ester groups can be reduced to alcohols or other functional groups:

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Outcome : Reduction to cyclobutanedimethanol.

-

Mechanism : Nucleophilic acyl substitution, where hydride ions attack the carbonyl carbon.

Coordination Chemistry

This compound can act as a ligand in metal complexes, particularly with platinum(II/IV):

Platinum(II) Complexation

-

Outcome : Formation of cytotoxic Pt(II) complexes with enhanced solubility and stability .

-

Example : [Pt(NH₃)₂(cbdca-O,O')] (analogous to carboplatin), where cbdca = cyclobutanedicarboxylate .

| Complex | Biological Activity | IC₅₀ (μM) | Cell Line | Reference |

|---|---|---|---|---|

| [Pt(DACH)(cbdca)] | Anticancer activity comparable to cisplatin | 0.5–2.1 | SW480, A549 |

Decarboxylation and Ring-Opening

Under thermal or photolytic conditions, the cyclobutane ring may undergo strain-driven reactions:

Thermal Decarboxylation

Photochemical [2+2] Cycloaddition

Eigenschaften

Molekularformel |

C8H11O4- |

|---|---|

Molekulargewicht |

171.17 g/mol |

IUPAC-Name |

1-ethoxycarbonylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H12O4/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H,9,10)/p-1 |

InChI-Schlüssel |

XYHZRSFKDSWLHW-UHFFFAOYSA-M |

Kanonische SMILES |

CCOC(=O)C1(CCC1)C(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.